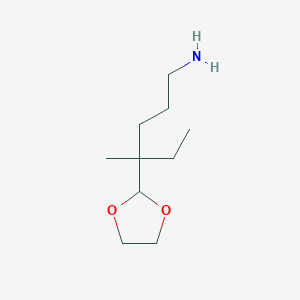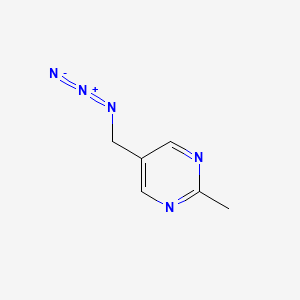![molecular formula C16H24BFO4 B1465319 2-{3-Fluoro-4-[(2-methoxyethoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1255041-84-9](/img/structure/B1465319.png)
2-{3-Fluoro-4-[(2-methoxyethoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Vue d'ensemble
Description
2-{3-Fluoro-4-[(2-methoxyethoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a versatile reagent in the formation of carbon-carbon bonds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-Fluoro-4-[(2-methoxyethoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-fluoro-4-((2-methoxyethoxy)methyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the product .
Analyse Des Réactions Chimiques
Types of Reactions
2-{3-Fluoro-4-[(2-methoxyethoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boron group, typically using a protic solvent or an acid.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Protodeboronation: Protic solvents (e.g., water, methanol) and acids (e.g., HCl) are used.
Major Products
Suzuki-Miyaura Coupling: The major products are biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.
Protodeboronation: The major product is the corresponding hydrocarbon.
Applications De Recherche Scientifique
2-{3-Fluoro-4-[(2-methoxyethoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is widely used in:
Mécanisme D'action
The compound exerts its effects primarily through its role as a boron reagent in Suzuki-Miyaura coupling. The mechanism involves:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The boron reagent transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the catalyst.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid: Another boron reagent used in Suzuki-Miyaura coupling but less stable than the pinacol ester.
4-Methoxy-2-methylphenylboronic Acid: Similar in structure but with different substituents, affecting its reactivity and applications.
Uniqueness
2-{3-Fluoro-4-[(2-methoxyethoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its stability and the presence of the fluoro and methoxyethoxy groups, which enhance its reactivity and make it suitable for specific synthetic applications .
Propriétés
IUPAC Name |
2-[3-fluoro-4-(2-methoxyethoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BFO4/c1-15(2)16(3,4)22-17(21-15)13-7-6-12(14(18)10-13)11-20-9-8-19-5/h6-7,10H,8-9,11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJAXWJDNYMSMOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)COCCOC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BFO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-[4-(aminomethyl)phenoxy]butanoate hydrochloride](/img/structure/B1465236.png)
![1-Phenyl-2-[(2,2,2-trifluoroethyl)amino]ethan-1-ol hydrochloride](/img/structure/B1465237.png)




![tert-butyl N-{2-azaspiro[4.4]nonan-6-yl}carbamate](/img/structure/B1465247.png)
![1-[(3-Chlorophenyl)methyl]-4-hydroxy-3-(3-phenylprop-2-enyl)pyridin-2-one](/img/structure/B1465250.png)
![2-(6-Methoxy[1,5]naphthyridin-4-yl)-1-ethanol](/img/structure/B1465252.png)
![2-[1-Benzyl-3-(tert-butyl)-1H-1,2,4-triazol-5-yl]acetic acid](/img/structure/B1465253.png)




